An In-depth Technical Guide to (Z)-Viaminate: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to (Z)-Viaminate: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viaminate, a synthetic retinoid, has garnered significant interest in the field of dermatology, particularly for its efficacy in the treatment of acne. As a derivative of all-trans-retinoic acid (ATRA), Viaminate modulates key cellular processes involved in the pathogenesis of this common skin condition. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of the all-trans isomer of Viaminate, which is the predominantly studied and clinically relevant form. While the user's initial query specified "(Z)-Viaminate," the available scientific literature overwhelmingly focuses on the all-trans or (all-E) stereoisomer. The synthesis of specific Z-isomers of retinoids is known to be challenging, and they are not the common form of this compound. Therefore, this guide will focus on the all-trans isomer, hereafter referred to as Viaminate.
This document details the compound's mechanism of action, including its role in regulating key signaling pathways. Furthermore, it provides detailed experimental protocols for the synthesis of Viaminate and for in vivo and in vitro assays used to characterize its biological effects.
Chemical Structure and Properties
Viaminate is chemically known as ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate. Its structure features a hydrophobic β-ionone ring and a polyene chain characteristic of retinoids, linked to an ethyl 4-aminobenzoate (B8803810) moiety via an amide bond.
Table 1: Physicochemical Properties of Viaminate
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₇NO₃ | [1] |
| Molecular Weight | 447.61 g/mol | [1] |
| IUPAC Name | ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate | N/A |
| SMILES | CCOC(=O)c1ccc(cc1)NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C)CCCC2(C)C | [1] |
| InChI | InChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20+ | [1] |
| InChIKey | VRSMJNVXOITYPE-FSDIUQKZSA-N | [1] |
| CAS Number | 53839-71-7 | N/A |
| Melting Point | Not definitively reported for Viaminate. For the related compound N-(4-ethoxyphenyl)-retinamide: 178-179 °C. For the starting material ethyl 4-aminobenzoate: 88-90 °C.[2] | N/A |
| Boiling Point | 619.4 ± 47.0 °C (Predicted) | [1] |
| pKa | 12.49 ± 0.70 (Predicted) | [1] |
| Solubility | Soluble in DMSO. | [1] |
| Appearance | Brown powder. | [3] |
Biological Activity and Mechanism of Action
Viaminate is primarily recognized for its therapeutic effects in acne. Its biological activities stem from its ability to regulate epithelial cell differentiation and proliferation, inhibit keratinization, reduce sebum secretion, and exert anti-inflammatory effects.[2]
Recent studies have elucidated two key signaling pathways through which Viaminate mediates its effects on keratinocytes:
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S100A8/S100A9-MAPK Cascade: Viaminate has been shown to downregulate the expression of the damage-associated molecular patterns (DAMPs) S100A8 and S100A9. This, in turn, inhibits the activation of the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, leading to a reduction in keratinocyte proliferation and keratinization.[2]
-
TLR2/NF-κB and MAPK Pathways: Viaminate can inhibit the Toll-like receptor 2 (TLR2) signaling pathway. This inhibition prevents the activation of the nuclear factor-kappa B (NF-κB) and MAPK signaling cascades, which are crucial for the inflammatory response in acne.
Signaling Pathway Diagrams
Experimental Protocols
Synthesis of (all-E)-Viaminate
This protocol is adapted from a similar procedure for the synthesis of N-(4-ethoxyphenyl)-retinamide and is expected to yield (all-E)-Viaminate with high purity.[2]
Materials:
-
all-trans-Retinoic acid (ATRA)
-
Ethyl 4-aminobenzoate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve all-trans-retinoic acid (1.0 equivalent) in a minimal amount of anhydrous DCM. Add a small volume of anhydrous DMF to ensure complete dissolution.
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), combine ethyl 4-aminobenzoate (0.8 equivalents), triethylamine (1.0 equivalent), 4-dimethylaminopyridine (0.6 equivalents), and EDCI (1.2 equivalents).
-
To this second flask, add a small volume of anhydrous DCM and anhydrous DMF to create a fine suspension.
-
Slowly add the solution of all-trans-retinoic acid to the suspension of ethyl 4-aminobenzoate and coupling reagents with continuous stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure (all-E)-Viaminate.
In Vivo Rat Acne Model
This protocol describes the induction of an acne model in rats to evaluate the efficacy of Viaminate.[2]
Materials:
-
Sprague-Dawley rats
-
Propionibacterium acnes (P. acnes) culture
-
Artificial sebum (composed of cholesterol, triglycerides, wax esters, and squalene)
-
Viaminate solution for oral administration
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture P. acnes under anaerobic conditions to the desired concentration.
-
Acclimatize the rats for at least one week before the experiment.
-
On the day of induction, topically apply a mixture of the P. acnes culture and artificial sebum to the inner surface of the rats' ears.
-
Divide the rats into a control group and a Viaminate-treated group.
-
Administer Viaminate orally to the treatment group daily for a period of 30 days. The control group receives the vehicle (e.g., PBS) orally.
-
Monitor the rats' ears for signs of acne, such as erythema, edema, and the formation of comedones.
-
At the end of the treatment period, euthanize the rats and collect ear tissue samples for histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining to assess epidermal thickness and inflammation) and molecular analysis (e.g., Western blot, qPCR).
In Vitro HaCaT Cell Proliferation and Keratinization Assay
This protocol details the use of the human keratinocyte cell line HaCaT to study the effects of Viaminate on cell proliferation and keratinization.[2]
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Heat-killed Propionibacterium acnes (HKP)
-
Viaminate solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Antibodies for Western blotting (e.g., against Ki67, keratin (B1170402) proteins)
-
Reagents for quantitative PCR (qPCR)
Procedure:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
To induce a pro-inflammatory and pro-proliferative state, treat the cells with an appropriate concentration of HKP.
-
Concurrently, treat the cells with various concentrations of Viaminate or vehicle control.
-
After a desired incubation period (e.g., 24-48 hours), assess cell viability and proliferation using the MTT assay.
-
For molecular analysis, lyse the cells to extract protein and RNA.
-
Perform Western blotting to analyze the expression levels of proliferation markers (e.g., Ki67) and keratinization-related proteins.
-
Use qPCR to analyze the gene expression of relevant targets, such as S100A8 and S100A9.
Conclusion
(all-E)-Viaminate is a promising synthetic retinoid with a well-defined chemical structure and significant biological activity against acne. Its mechanism of action involves the modulation of key inflammatory and proliferative signaling pathways in keratinocytes, specifically the S100A8/S100A9-MAPK and TLR2/NF-κB/MAPK pathways. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound, facilitating further research and development in the field of dermatology. This comprehensive technical overview serves as a valuable resource for scientists and drug development professionals working with Viaminate and related retinoids.
References
- 1. 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide CAS#: 251441-94-8 [amp.chemicalbook.com]
- 2. One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up [mdpi.com]
- 3. pharmacy180.com [pharmacy180.com]
